molecular formula C11H19NO B13768890 2-(Dimethylamino)-3,5,5-trimethylcyclohex-2-en-1-one CAS No. 57696-94-3

2-(Dimethylamino)-3,5,5-trimethylcyclohex-2-en-1-one

Cat. No.: B13768890
CAS No.: 57696-94-3
M. Wt: 181.27 g/mol
InChI Key: WEDSJFGQPPOZNR-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-3,5,5-trimethylcyclohex-2-en-1-one is an organic compound with a unique structure that includes a dimethylamino group and a cyclohexenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-3,5,5-trimethylcyclohex-2-en-1-one typically involves the reaction of dimethylamine with a suitable precursor under controlled conditions. One common method involves the catalytic reaction of methanol and ammonia at elevated temperatures and high pressure . The product is then purified through processes such as dialysis against deionized water .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic reactions using specialized equipment to ensure high yield and purity. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-3,5,5-trimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Various alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(Dimethylamino)-3,5,5-trimethylcyclohex-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-3,5,5-trimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and biological activity . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Dimethylamino)-3,5,5-trimethylcyclohex-2-en-1-one is unique due to its specific structural features, which confer distinct chemical and physical properties. Its combination of a cyclohexenone ring and a dimethylamino group makes it particularly versatile for various applications in research and industry.

Properties

CAS No.

57696-94-3

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

2-(dimethylamino)-3,5,5-trimethylcyclohex-2-en-1-one

InChI

InChI=1S/C11H19NO/c1-8-6-11(2,3)7-9(13)10(8)12(4)5/h6-7H2,1-5H3

InChI Key

WEDSJFGQPPOZNR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)CC(C1)(C)C)N(C)C

Origin of Product

United States

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